{4-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}[5-(phenoxymethyl)furan-2-yl]methanone
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Overview
Description
1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE is a complex organic compound that features a thiazole ring, a furan ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE typically involves multi-step reactions. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The furan ring can be introduced through the reaction of phenoxyacetic acid with appropriate reagents . The final step involves the coupling of the thiazole and furan rings with piperazine under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[5-(PHENOXYMETHYL)FURAN-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The furan ring can participate in hydrogen bonding and other interactions with biological molecules . These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amines: These compounds also contain a thiazole ring and have been studied for their biological activities.
2,4-Disubstituted thiazoles: These compounds have been shown to exhibit a wide range of biological activities.
Properties
Molecular Formula |
C26H25N3O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-[5-(phenoxymethyl)furan-2-yl]methanone |
InChI |
InChI=1S/C26H25N3O3S/c1-19-7-9-20(10-8-19)23-18-33-26(27-23)29-15-13-28(14-16-29)25(30)24-12-11-22(32-24)17-31-21-5-3-2-4-6-21/h2-12,18H,13-17H2,1H3 |
InChI Key |
BZCFFJPNBYDCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)COC5=CC=CC=C5 |
Origin of Product |
United States |
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